HSP27 inhibitor J2
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Overview
Description
HSP27 inhibitor J2 is a small molecule inhibitor targeting heat shock protein 27 (HSP27), a chaperone protein involved in cellular stress responses. HSP27 is overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy. By inhibiting HSP27, J2 aims to enhance the effectiveness of cancer treatments and reduce tumor growth .
Mechanism of Action
Target of Action
The primary target of the Heat Shock Protein 27 Inhibitor J2 is the Heat Shock Protein 27 (HSP27) . HSP27 is a small chaperone protein that is overexpressed in a variety of cellular stress states . It plays a crucial role in regulating proteostasis and protecting cells from multiple sources of stress injury by stabilizing protein conformation and promoting the refolding of misfolded proteins .
Mode of Action
The Heat Shock Protein 27 Inhibitor J2 interacts with its target, HSP27, by significantly inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This results in the inhibition of the chaperone function of HSP27 and a reduction in its cell protection function . Furthermore, it has been indicated that J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .
Biochemical Pathways
The action of the Heat Shock Protein 27 Inhibitor J2 affects several biochemical pathways. In the presence of stress stimuli such as heat shock, cytokines, hypoxia, thrombin, 5-hydroxytryptamine, angiotensin II, vasopressin, and endothelin, HSP27 is rapidly phosphorylated . This leads to conformational changes and depolymerization, associated with signaling processes involving oxidative stress, inflammatory responses, apoptosis, and fibrosis .
Result of Action
The result of the action of the Heat Shock Protein 27 Inhibitor J2 is a significant enhancement of the anti-proliferative activity of 17-AAG and an increase in the sensitivity of lung cancer cells to growth inhibition induced by cisplatin . By inhibiting the chaperone function of HSP27 and reducing its cell protection function, the compound can potentially inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of the Heat Shock Protein 27 Inhibitor J2 can be influenced by various environmental factors. For instance, the overexpression of HSP27 is triggered by several cellular stressors, including heat shock, environmental stress, and pathophysiological stress . Therefore, these factors could potentially influence the action and efficacy of the inhibitor.
Biochemical Analysis
Biochemical Properties
HSP27 inhibitor J2 interacts with HSP27, inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This interaction disrupts the chaperone function of HSP27, reducing its ability to protect cells . The inhibitor J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the antiproliferative activity of 17-AAG and sensitizes cisplatin-induced lung cancer cell growth inhibition . It also increases the lysosomal degradation of HSP27 and promotes STAT6-induced Ym1 expression in M2 macrophages, inhibits IL-8 production, and attenuates inflammatory lung fibrosis in mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the phosphorylation site of HSP27, inhibiting the phosphorylation process of HSP27 . This leads to significant induction of abnormal HSP27 dimer formation and inhibition of HSP27 giant polymer production . These changes disrupt the chaperone function of HSP27 and reduce its cell protection function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HSP27 inhibitor J2 involves the creation of a chromenone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization may be employed to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: HSP27 inhibitor J2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
HSP27 inhibitor J2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of HSP27 in various chemical processes and reactions.
Biology: Investigated for its effects on cellular stress responses, protein folding, and apoptosis.
Medicine: Explored as a potential therapeutic agent for enhancing the effectiveness of chemotherapy and radiation therapy in cancer treatment. .
Comparison with Similar Compounds
HSP27 inhibitor J2 is unique in its ability to effectively inhibit HSP27 dimerization and phosphorylation. Similar compounds include:
Zerumbone: A natural product-derived inhibitor with similar effects on HSP27.
SW15: A synthetic xanthone compound that also targets HSP27.
NA49: A chromenone compound with better solubility and longer circulation time than J2 .
Compared to these compounds, J2 has shown superior efficacy in sensitizing cancer cells to chemotherapy and radiation, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCWAGBPDCXRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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